molecular formula C16H20N2O B12656276 Ergoline-8-methanol, 6-methyl- CAS No. 57236-83-6

Ergoline-8-methanol, 6-methyl-

Cat. No.: B12656276
CAS No.: 57236-83-6
M. Wt: 256.34 g/mol
InChI Key: UFKTZIXVYHGAES-JHANDDDOSA-N
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Description

Ergoline-8-methanol, 6-methyl- (CAS: 548-43-6), also known as Elymoclavin, Elymoclavine, or Dihydrolysergol, is an ergoline alkaloid derivative with the molecular formula C₁₆H₁₈N₂O and a molecular weight of 254.33 g/mol . It is characterized by a hydroxylmethyl group at position 8 and a methyl group at position 6 on the ergoline backbone. Key physical properties include:

  • logP (octanol/water partition coefficient): 1.558
  • Water solubility (log10ws): -3.33
  • McGowan characteristic volume (mcvol): 197.190 mL/mol

The compound’s stereochemistry is critical to its biological activity, with the (6aR,9R,10aR) configuration noted in its IUPAC name .

Properties

CAS No.

57236-83-6

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

[(6aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol

InChI

InChI=1S/C16H20N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-4,7,10,13,15,17,19H,5-6,8-9H2,1H3/t10?,13?,15-/m1/s1

InChI Key

UFKTZIXVYHGAES-JHANDDDOSA-N

Isomeric SMILES

CN1CC(CC2[C@H]1CC3=CNC4=CC=CC2=C34)CO

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ergoline-8-methanol, 6-methyl- typically involves the modification of the ergoline skeleton. One common method is the hydrogenation of lysergic acid derivatives, followed by methylation and hydroxylation reactions. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and reagents like methyl iodide for methylation.

Industrial Production Methods

Industrial production of Ergoline-8-methanol, 6-methyl- involves large-scale fermentation processes using Claviceps purpurea, a fungus that naturally produces ergoline alkaloids. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. High-performance liquid chromatography (HPLC) is commonly used for the final purification step .

Chemical Reactions Analysis

Reaction Types

Ergoline-8-methanol, 6-methyl- undergoes several key transformations, including:

  • Reduction : Conversion of carbonyl groups to alcohols or amines.

  • Substitution : Replacement of functional groups via nucleophilic or electrophilic mechanisms.

  • Alkylation : Introduction of alkyl groups to modify the ergoline framework.

Reduction Reactions

Reduction of ergoline derivatives often involves lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . For example:

  • Hydroxymethyl formation : Reduction of esters (e.g., 8-carbomethoxyergoline) yields 8-hydroxymethylergoline derivatives. This is achieved by reacting with LiAlH₄ in tetrahydrofuran (THF) or pyridine, followed by acidic workup .

  • Cyanomethyl derivatives : Further reduction of hydroxymethyl groups with cyanogen bromide (CNBr) in dimethylformamide (DMF) produces cyano-substituted analogs .

Substitution Reactions

Substitution reactions are critical for functionalizing the ergoline scaffold:

  • Mesylation : Treatment with methanesulfonyl chloride (mesyl chloride) in pyridine converts hydroxymethyl groups to mesylates, enabling subsequent nucleophilic displacement .

  • Nucleophilic substitution : Mesylates react with nucleophiles like sodium methylmercaptide (NaSMe) or sodium cyanide (NaCN) to form methylmercaptomethyl or cyanomethylergoline derivatives .

  • Alkylation : Organometallic reagents (e.g., n-butyl lithium) and alkyl halides (e.g., methyl iodide) introduce alkyl groups at the 8-position .

Alkylation and Derivatization

Alkylation modifies the ergoline structure for enhanced biological activity:

  • Propylation : Reaction of mesylates with n-propyl iodide in DMF under basic conditions yields 8-n-propyl derivatives .

  • Methylmercaptomethyl derivatives : Displacement of mesyl groups with methylmercaptide ions produces sulfur-containing analogs .

  • Bromination : Use of N-bromosuccinimide (NBS) in dioxane introduces bromine atoms at specific positions .

Key Reaction Data

Reaction Type Reagents/Conditions Product Citations
Reduction LiAlH₄, THF, reflux8-hydroxymethylergoline
Mesylation Mesyl chloride, pyridine8-mesyloxymethylergoline
Nucleophilic Substitution Sodium methylmercaptide, DMF8-methylmercaptomethylergoline
Alkylation n-butyl lithium, methyl iodide, THF8-methylergoline derivatives
Bromination NBS, dioxaneBrominated ergoline derivatives

Scientific Research Applications

Ergoline-8-methanol, 6-methyl- has a wide range of applications in scientific research:

Mechanism of Action

Ergoline-8-methanol, 6-methyl- exerts its effects primarily through interaction with neurotransmitter receptors. It acts as a partial agonist or antagonist at alpha-adrenergic receptors, D1 and D2 dopamine receptors, and 5-HT1 serotonin receptors. These interactions lead to modulation of neurotransmitter release and receptor activity, which can result in various physiological effects .

Comparison with Similar Compounds

Lysergol (CAS: Not explicitly listed; synonyms: 9,10-Didehydro-6-methyl-8-hydroxymethylergoline)

  • Molecular formula: C₁₆H₁₆N₂O
  • Key differences: Lysergol features a 9,10-didehydro (double bond) modification, distinguishing it from the saturated structure of Ergoline-8-methanol, 6-methyl- .
  • Biological relevance: Lysergol is a precursor in ergot alkaloid biosynthesis and has been studied for its serotonin receptor affinity .

10α-Methoxy-9,10-dihydrolysergol (CAS: 35121-60-9)

  • Molecular formula: C₁₇H₂₀N₂O₂
  • Key differences: This derivative includes a methoxy group at position 10α and retains the 9,10-dihydro modification, altering its polarity and receptor interactions .
  • Pharmacology: Methoxy substitutions are known to enhance blood-brain barrier penetration in ergoline derivatives .

6-Methyl-α-(1-pyrrolidinylcarbonyl) Ergoline-8-β-propionitrile (CAS: 7236-83-1)

  • Molecular formula: C₂₃H₂₈N₄O
  • Key differences: The addition of a pyrrolidinylcarbonyl-propionitrile group at position 8β increases molecular complexity and toxicity .
  • Toxicity data:
    • Oral LD₅₀ in mice: 200 mg/kg
    • Reproductive effects in rats at 8 mg/kg .

(8-β)-6-Methylergoline-8-acetamide Tartrate

  • Molecular formula: C₃₄H₄₂N₆O₂·C₄H₆O₆ (716.92 g/mol)
  • Key differences: The acetamide substitution at position 8β and tartrate salt formulation enhance solubility and bioavailability .
  • Toxicity: Reproductive effects observed in rats at 400 µg/kg .

Structural and Functional Analysis

Table 1: Comparative Data for Ergoline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Modifications Toxicity/Notes
Ergoline-8-methanol, 6-methyl- C₁₆H₁₈N₂O 254.33 548-43-6 6-methyl, 8-hydroxymethyl Limited toxicity data
Lysergol C₁₆H₁₆N₂O 252.31 Not provided 9,10-didehydro Serotonin receptor affinity
10α-Methoxy-9,10-dihydrolysergol C₁₇H₂₀N₂O₂ 296.36 35121-60-9 10α-methoxy, 9,10-dihydro Enhanced BBB penetration
6-Methyl-α-(1-pyrrolidinylcarbonyl) Ergoline-8-β-propionitrile C₂₃H₂₈N₄O 376.55 7236-83-1 Pyrrolidinylcarbonyl-propionitrile High toxicity
(8-β)-6-Methylergoline-8-acetamide Tartrate C₃₄H₄₂N₆O₂·C₄H₆O₆ 716.92 Not provided Acetamide, tartrate salt Reproductive toxin

Table 2: Physical Properties

Compound Name logP Water Solubility (log10ws) McGowan Volume (mL/mol)
Ergoline-8-methanol, 6-methyl- 1.558 -3.33 197.190
Lysergol ~1.5* Not provided Not provided
10α-Methoxy-9,10-dihydrolysergol ~2.0* Not provided Not provided

*Estimated based on structural similarity.

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